molecular formula C4H4LiN3O3 B6277449 lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate CAS No. 2763749-74-0

lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B6277449
CAS No.: 2763749-74-0
M. Wt: 149
InChI Key:
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Description

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a compound that features a lithium ion coordinated to a 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate anion The presence of the 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.

    Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or by direct amination of the oxadiazole ring.

    Formation of the acetate group: The acetate group can be introduced by reacting the oxadiazole derivative with acetic anhydride or acetyl chloride.

    Lithium salt formation: The final step involves the neutralization of the oxadiazole-acetate with lithium hydroxide or lithium carbonate to form the lithium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the oxadiazole ring can yield various reduced forms, including hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro-oxadiazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the reagent used.

Scientific Research Applications

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:

    Materials Science: The compound can be used as a precursor for the synthesis of energetic materials due to the presence of the oxadiazole ring, which imparts high energy density and thermal stability.

    Medicinal Chemistry:

    Biological Research: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of polymers and other advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with enzymes and receptors. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the lithium ion can stabilize the compound and enhance its solubility in polar solvents. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: This compound also contains the 1,2,4-oxadiazole ring and has similar energetic properties.

    3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another energetic compound with a similar structure but different substitution pattern.

    Ammonium 5,5’-(1,2,4-oxadiazole-3,5-diyl)bis(1H-tetrazol-1-olate): A compound with a similar oxadiazole core but different functional groups.

Uniqueness

Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct solubility and stability properties

Properties

CAS No.

2763749-74-0

Molecular Formula

C4H4LiN3O3

Molecular Weight

149

Purity

95

Origin of Product

United States

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